molecular formula C23H22N2O3S B304043 N-[1-[(2-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

N-[1-[(2-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Cat. No. B304043
M. Wt: 406.5 g/mol
InChI Key: IQOQJPWVEWFNIR-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[(2-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, commonly known as MTA, is a highly potent and selective inhibitor of microtubule assembly. It has been extensively studied for its potential use in cancer treatment, as it has shown promising results in preclinical trials.

Mechanism of Action

MTA exerts its antitumor activity through the inhibition of microtubule assembly, which is essential for cell division. By disrupting microtubule assembly, MTA induces cell cycle arrest and apoptosis in cancer cells. Additionally, MTA has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer to other parts of the body.
Biochemical and Physiological Effects:
MTA has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, MTA has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its overall efficacy as a cancer treatment. MTA has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MTA in lab experiments is its high potency and selectivity. MTA has been shown to be highly effective in preclinical trials, exhibiting potent antitumor activity at low concentrations. Additionally, MTA has a relatively low toxicity profile, which makes it a promising candidate for further development as a cancer treatment. However, one of the limitations of using MTA in lab experiments is its limited solubility, which can make it difficult to administer in vivo.

Future Directions

There are a number of potential future directions for the study of MTA. One area of research is the development of novel formulations of MTA that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict response to MTA treatment, which could help to personalize cancer treatment and improve overall efficacy. Additionally, there is potential for the development of MTA-based combination therapies, which could enhance the efficacy of existing chemotherapeutic agents. Finally, there is potential for the development of MTA-based therapies for other diseases, such as neurodegenerative diseases.

Synthesis Methods

MTA can be synthesized through a multi-step process involving the condensation of 2-methoxyaniline and 2-thiophene carboxylic acid, followed by the addition of 3,4-dimethylbenzoyl chloride and vinyl magnesium bromide. The resulting compound is then purified through column chromatography to obtain MTA in high purity.

Scientific Research Applications

MTA has been extensively studied for its potential use in cancer treatment, specifically as a chemotherapeutic agent. It has shown promising results in preclinical trials, exhibiting potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. MTA has also been studied for its potential use in combination therapy with other chemotherapeutic agents, as it has been shown to enhance the efficacy of these agents.

properties

Product Name

N-[1-[(2-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[(Z)-3-(2-methoxyanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H22N2O3S/c1-15-10-11-17(13-16(15)2)22(26)25-20(14-18-7-6-12-29-18)23(27)24-19-8-4-5-9-21(19)28-3/h4-14H,1-3H3,(H,24,27)(H,25,26)/b20-14-

InChI Key

IQOQJPWVEWFNIR-ZHZULCJRSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NC3=CC=CC=C3OC)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=CC=C3OC)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=CC=C3OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.